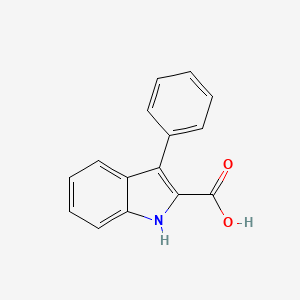

3-phenyl-1H-indole-2-carboxylic acid

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

3-phenyl-1H-indole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO2/c17-15(18)14-13(10-6-2-1-3-7-10)11-8-4-5-9-12(11)16-14/h1-9,16H,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEYRMXBCLPKSIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(NC3=CC=CC=C32)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10377078 | |

| Record name | 3-phenyl-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10377078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6915-67-9 | |

| Record name | 3-phenyl-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10377078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-phenyl-1H-indole-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physicochemical Properties of 3-Phenyl-1H-indole-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of a Versatile Indole Scaffold

3-Phenyl-1H-indole-2-carboxylic acid, a molecule of significant interest in medicinal chemistry and materials science, stands out due to its unique structural features. The indole core, a privileged scaffold in numerous biologically active compounds, is functionalized with a phenyl group at the 3-position and a carboxylic acid at the 2-position. This arrangement imparts a specific three-dimensional geometry and electronic distribution, making it a valuable building block for the synthesis of novel therapeutic agents and functional materials. Notably, derivatives of indole-2-carboxylic acid have been explored for their potential as HIV-1 integrase inhibitors and CysLT1 selective antagonists.[1][2] A thorough understanding of its physicochemical properties is paramount for its effective utilization in research and development, from designing synthetic routes to formulating it for biological assays. This guide provides an in-depth analysis of these properties, grounded in experimental data and established scientific principles.

Core Physicochemical Characteristics

A foundational understanding of this compound begins with its fundamental physicochemical parameters. These properties govern its behavior in various chemical and biological systems.

| Property | Value | Source(s) |

| Molecular Formula | C₁₅H₁₁NO₂ | [3][4] |

| Molar Mass | 237.25 g/mol | [3][4] |

| Appearance | White to cream solid | [3][5] |

| Melting Point | 195-197 °C | [3][4] |

| Boiling Point | 472.9 °C | [4] |

| Predicted pKa | 3.70 ± 0.30 | [5] |

| Density | 1.32 g/cm³ | [4] |

| Refractive Index | 1.707 | [4] |

Solubility Profile: A Key to Application

The solubility of this compound is a critical parameter influencing its utility in both synthetic chemistry and biological screening. Its structure, possessing both a lipophilic phenyl-indole core and a hydrophilic carboxylic acid group, results in a nuanced solubility profile.

Aqueous Solubility: As a carboxylic acid, its solubility in water is highly pH-dependent. In acidic to neutral media, the compound is expected to be poorly soluble due to the protonated, non-polar carboxylic acid group. However, upon deprotonation in basic solutions (pH > pKa), the resulting carboxylate anion significantly enhances its aqueous solubility.

Organic Solubility: The compound exhibits good solubility in polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), which are commonly used as solvents in organic reactions and for preparing stock solutions for biological assays.[1] Its solubility in alcohols like ethanol and methanol is moderate, while it is sparingly soluble in non-polar solvents like hexanes and diethyl ether.

Experimental Protocol: Determination of Aqueous Solubility

A standardized method for determining the pH-dependent aqueous solubility involves the shake-flask method.

-

Preparation of Buffers: Prepare a series of buffers at various pH values (e.g., pH 2, 4, 6, 7.4, 8, 10).

-

Sample Preparation: Add an excess amount of this compound to each buffer solution in separate vials.

-

Equilibration: Shake the vials at a constant temperature (e.g., 25 °C) for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the samples to pellet the undissolved solid.

-

Quantification: Carefully withdraw an aliquot of the supernatant, dilute as necessary, and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Caption: Workflow for determining pH-dependent aqueous solubility.

Acidity and pKa: The Ionization Constant

The acidity of this compound is primarily attributed to the carboxylic acid group. The predicted pKa of approximately 3.70 indicates that it is a moderately strong organic acid, comparable to benzoic acid (pKa ~4.19).[5][6] The electron-withdrawing nature of the indole ring and the phenyl substituent can influence the acidity of the carboxylic acid proton.

Experimental Protocol: pKa Determination by UV-Vis Spectroscopy

The pKa can be experimentally determined by monitoring the change in the UV-Vis absorption spectrum as a function of pH.

-

Stock Solution: Prepare a concentrated stock solution of the compound in a suitable organic solvent (e.g., methanol or DMSO).

-

Buffer Solutions: Prepare a series of buffers with finely spaced pH values around the expected pKa (e.g., from pH 2.5 to 5.5 in 0.2 pH unit increments).

-

Sample Preparation: Add a small, constant volume of the stock solution to each buffer to maintain a consistent total concentration.

-

Spectral Acquisition: Record the UV-Vis spectrum for each sample.

-

Data Analysis: Plot the absorbance at a wavelength that shows a significant change upon ionization versus the pH. The pKa is the pH at which the absorbance is halfway between the absorbance of the fully protonated and fully deprotonated species.

Caption: Experimental workflow for pKa determination using UV-Vis spectroscopy.

Spectroscopic Profile: A Structural Fingerprint

Spectroscopic techniques provide invaluable information about the molecular structure of this compound.

UV-Visible Spectroscopy: The indole nucleus is a strong chromophore. Indole and its derivatives typically exhibit characteristic absorption bands in the UV region.[7][8] The presence of the phenyl group in conjugation with the indole ring is expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted indole-2-carboxylic acid.[9] Carboxylic acids generally show a weak n→π* transition in the 200–215 nm range.[10]

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a broad O-H stretching band from the carboxylic acid, typically in the range of 2500-3300 cm⁻¹. A strong C=O stretching absorption is expected around 1690-1710 cm⁻¹ due to conjugation and potential hydrogen bonding. The N-H stretch of the indole ring will appear as a sharp to moderately broad peak around 3300-3500 cm⁻¹. Aromatic C-H stretching vibrations will be observed above 3000 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons on the indole and phenyl rings, typically in the range of 7-8 ppm. The indole N-H proton will likely appear as a broad singlet at a downfield chemical shift (>10 ppm), and the carboxylic acid proton will also be a broad singlet, often at a very downfield position (>12 ppm).

-

¹³C NMR: The carbon NMR spectrum will display signals for the carboxylic acid carbonyl carbon (around 160-170 ppm) and the aromatic carbons of the indole and phenyl rings (in the 100-140 ppm region).

Stability and Degradation

Indole derivatives can be susceptible to oxidation and degradation, particularly under harsh acidic or basic conditions, or upon exposure to light and air. The carboxylic acid group is generally stable, but the indole ring can undergo oxidative cleavage. For optimal stability, this compound should be stored in a cool, dark, and dry place, preferably under an inert atmosphere.

Analytical Characterization

High-Performance Liquid Chromatography (HPLC) is a robust method for assessing the purity of this compound. A reversed-phase C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer or water with formic or acetic acid) and an organic modifier (e.g., acetonitrile or methanol) is a common starting point for method development. UV detection at a wavelength corresponding to one of the absorption maxima of the compound (e.g., around 280 nm) is typically employed.

Conclusion

This compound is a compound with a rich physicochemical profile that underpins its utility in various scientific domains. A comprehensive understanding of its solubility, acidity, spectroscopic characteristics, and stability is essential for its rational application in drug discovery and materials science. The experimental protocols outlined in this guide provide a framework for the systematic characterization of this and similar molecules, ensuring data integrity and reproducibility in research and development endeavors.

References

-

ChemBK. This compound. [Link]

-

Unangst, P. C., Connor, D. T., & Stabler, S. R. (1987). Synthesis of novel 1‐phenyl‐1H‐indole‐2‐carboxylic acids. II. Preparation of 3‐dialkylamino, 3‐alkylthio, 3‐alkylsulfinyl, and 3‐alkylsulfonyl derivatives. Journal of Heterocyclic Chemistry, 24(3), 817–820. [Link]

-

Chen, H., et al. (2016). Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists. ACS Medicinal Chemistry Letters, 7(3), 269–274. [Link]

-

Unangst, P. C., Connor, D. T., & Stabler, S. R. (1987). Synthesis of novel 1‐phenyl‐1H‐indole‐2‐carboxylic acids. II. Preparation of 3‐dialkylamino, 3‐alkylthio, 3‐alkylsulfinyl, and 3‐alkylsulfonyl derivatives. ResearchGate. [Link]

-

PubChem. 3-Phenylindole. [Link]

-

Wang, Y., et al. (2023). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Medicinal Chemistry. [Link]

-

Etchart, R. J., et al. (2021). Synthesis and Antimycobacterial Activity of 3-Phenyl-1H-indoles. Molecules, 26(17), 5221. [Link]

-

PubChemLite. This compound (C15H11NO2). [Link]

-

Andonova, B. (1999). UV Study of the Protonation of Indole-2-carboxylic Acid, 3-Methylindole, 3-Acetylindole and D-Tryptophan in Perchloric Acid Solutions. Croatica Chemica Acta, 72(4), 711-726. [Link]

-

Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. [Link]

-

Nasrabadi, M., et al. (2018). 13 C-NMR spectrum of 3-methyl-2-phenyl indole. ResearchGate. [Link]

-

ResearchGate. UV-visible and fluorescence spectra of compounds 1 and 2 in CH 3 OH. [Link]

-

NIST. 1H-Indole-2-carboxylic acid, 1-methyl-. [Link]

-

Moodle. IR and UV–Vis Spectroscopy of Carboxylic Acids. [Link]

-

Longdom Publishing. Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Dete. [Link]

-

Chemistry LibreTexts. 2.3: UV-Visible Spectroscopy of Organic Compounds. [Link]

-

Etchart, R. J., et al. (2021). Synthesis and Antimycobacterial Activity of 3-Phenyl-1H-indoles. Semantic Scholar. [Link]

-

Etchart, R. J., et al. (2021). Synthesis and Antimycobacterial Activity of 3-Phenyl-1H-indoles. ResearchGate. [Link]

-

El-Sayed, N. N. E., et al. (2023). Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents. Molecules, 28(15), 5678. [Link]

-

CLAS. Table of Acids with Ka and pKa Values. [Link]

-

Sławiński, J., et al. (2022). Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. Molecules, 27(19), 6543. [Link]

Sources

- 1. Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08320A [pubs.rsc.org]

- 3. chembk.com [chembk.com]

- 4. echemi.com [echemi.com]

- 5. This compound | 6915-67-9 [m.chemicalbook.com]

- 6. library.gwu.edu [library.gwu.edu]

- 7. hrcak.srce.hr [hrcak.srce.hr]

- 8. researchgate.net [researchgate.net]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. IR and UV–Vis Spectroscopy of Carboxylic Acids [moodle.tau.ac.il]

3-phenyl-1H-indole-2-carboxylic acid CAS number and molecular structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole scaffold is a privileged heterocyclic motif renowned for its prevalence in natural products and its wide array of applications in medicinal chemistry.[1] Among the vast family of indole derivatives, 3-phenyl-1H-indole-2-carboxylic acid stands out as a compound of significant interest due to its versatile synthetic utility and the biological activities exhibited by its derivatives. This technical guide provides a comprehensive overview of this compound, covering its fundamental properties, synthesis, characterization, and its emerging role in drug discovery.

Part 1: Core Compound Identification and Physicochemical Properties

A precise understanding of a compound's identity and physical characteristics is paramount for any research and development endeavor.

Chemical Identity

The unambiguous identification of this compound is established through its unique identifiers and structural representation.

Molecular Structure

The molecular structure of this compound features a core indole ring system with a phenyl group substituted at the 3-position and a carboxylic acid group at the 2-position.

SMILES: C1=CC=C(C=C1)C2=C(NC3=CC=CC=C32)C(=O)O[3][6]

InChI: InChI=1S/C15H11NO2/c17-15(18)14-13(10-6-2-1-3-7-10)11-8-4-5-9-12(11)16-14/h1-9,16H,(H,17,18)[6]

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below. These parameters are crucial for predicting its behavior in various experimental settings.

| Property | Value | Source(s) |

| Melting Point | 195-197 °C | [2][4] |

| Boiling Point | 472.9 °C | [2] |

| Density | 1.32 g/cm³ | [2] |

| Flash Point | 239.8 °C | [2] |

| XLogP3 | 3.5 | [2] |

Part 2: Synthesis and Mechanistic Insights

The construction of the this compound scaffold can be achieved through various synthetic strategies. The Fischer indole synthesis is a classic and widely employed method for generating substituted indoles.[7][8][9]

The Fischer Indole Synthesis: A Foundational Approach

First described by Emil Fischer in 1883, this reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and a carbonyl compound (an aldehyde or ketone).[7][8][10]

Conceptual Workflow for the Fischer Indole Synthesis

Caption: Generalized workflow of the Fischer indole synthesis.

Detailed Experimental Protocol: Synthesis of a 3-Substituted Indole-2-Carboxylic Acid Derivative

This protocol provides a representative example of a Fischer indole synthesis to produce a substituted indole, which serves as a precursor or analog to the title compound.

Objective: To synthesize an ethyl 3-substituted-1H-indole-2-carboxylate derivative.

Materials:

-

Substituted aniline

-

Sodium nitrite

-

Hydrochloric acid

-

Ethyl 2-methylacetoacetate

-

Ethanol

-

Sodium hydroxide

-

Diethyl ether

-

Anhydrous sodium sulfate

Procedure:

-

Diazotization: Dissolve the substituted aniline in a mixture of concentrated hydrochloric acid and water. Cool the solution to 0-5 °C in an ice bath. Add a solution of sodium nitrite in water dropwise while maintaining the temperature below 5 °C. Stir for an additional 30 minutes.

-

Japp-Klingemann Condensation: In a separate flask, dissolve ethyl 2-methylacetoacetate in ethanol. Add a solution of sodium hydroxide and cool to 0 °C. Slowly add the cold diazonium salt solution to this mixture with vigorous stirring. Allow the reaction to proceed for several hours at low temperature.

-

Fischer Indole Cyclization: Acidify the reaction mixture with concentrated sulfuric acid and heat under reflux for 1-2 hours. The arylhydrazone intermediate formed in the previous step will undergo cyclization.

-

Work-up and Purification: Cool the reaction mixture and pour it into ice water. Extract the product with diethyl ether. Wash the organic layer with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Rationale for Experimental Choices: The two-step procedure involving a Japp-Klingemann condensation followed by a Fischer indole ring closure is a robust method for synthesizing indole-2-carboxylate derivatives.[11] The choice of a strong acid catalyst in the cyclization step is crucial for promoting the necessary tautomerization and rearrangement steps.[7][12]

Part 3: Spectroscopic Characterization

The structural elucidation of this compound and its derivatives relies on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable tools for confirming the molecular structure.

-

¹H NMR: The proton NMR spectrum of an indole derivative will typically show characteristic signals for the aromatic protons on the indole and phenyl rings, as well as a broad singlet for the N-H proton.[13][14] The chemical shift of the N-H proton can be highly variable depending on the solvent and concentration.[13]

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbon of the carboxylic acid, the sp² carbons of the aromatic rings, and any aliphatic carbons if present in derivatives.[13][14]

Table of Expected ¹H and ¹³C NMR Chemical Shift Ranges for Indole Derivatives:

| Functional Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Indole N-H | 8.0 - 12.0 (broad) | - |

| Aromatic C-H | 6.5 - 8.0 | 110 - 140 |

| Carboxylic Acid O-H | 10.0 - 13.0 (broad) | - |

| Carbonyl C=O | - | 160 - 185 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

-

O-H Stretch: A broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the carboxylic acid O-H stretching vibration.

-

N-H Stretch: A sharp to moderately broad peak around 3300-3500 cm⁻¹ corresponds to the N-H stretch of the indole ring.[15]

-

C=O Stretch: A strong, sharp absorption band in the range of 1680-1710 cm⁻¹ is indicative of the carbonyl group of the carboxylic acid.

-

C=C Stretch: Aromatic C=C stretching vibrations typically appear in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, further confirming its identity. The high-resolution mass spectrum (HRMS) will show the molecular ion peak corresponding to the exact mass of the molecule.[14]

Part 4: Applications in Drug Development

The indole nucleus is a key pharmacophore in numerous approved drugs and clinical candidates.[1] Derivatives of indole-2-carboxylic acid, including those with a 3-phenyl substitution, have shown promise in various therapeutic areas.

Rationale for Interest in Medicinal Chemistry

The rigid, planar structure of the indole ring allows it to participate in various non-covalent interactions with biological targets, such as hydrogen bonding, pi-stacking, and hydrophobic interactions. The carboxylic acid group can act as a hydrogen bond donor and acceptor, as well as a key interacting moiety with positively charged residues in protein binding sites. The phenyl group at the 3-position provides a site for further functionalization to modulate potency, selectivity, and pharmacokinetic properties.

Reported Biological Activities of Indole-2-Carboxylic Acid Derivatives

-

Antiviral Agents: Indole-2-carboxylic acid derivatives have been investigated as inhibitors of HIV-1 integrase, a key enzyme in the viral replication cycle.[16]

-

Anti-inflammatory Agents: Certain derivatives have been identified as potent and selective antagonists of the CysLT1 receptor, which is implicated in asthma and other inflammatory conditions.[11]

-

Antidiabetic Agents: Novel indole-2-carboxylic acids linked to other moieties have been synthesized and evaluated for their in vivo antidiabetic activities.[17]

-

Antimycobacterial Agents: 3-Phenyl-1H-indoles have been synthesized and shown to possess activity against Mycobacterium tuberculosis.[14]

Logical Flow for Drug Discovery Application

Caption: A typical workflow for the application of this compound derivatives in a drug discovery program.

Conclusion

This compound is a valuable building block in organic synthesis and medicinal chemistry. Its well-defined structure and physicochemical properties, coupled with established synthetic routes like the Fischer indole synthesis, make it an accessible starting material for the development of novel compounds. The diverse biological activities exhibited by its derivatives underscore the potential of this scaffold in the ongoing quest for new therapeutic agents. This guide has provided a comprehensive technical overview to support researchers and scientists in their exploration and utilization of this important chemical entity.

References

-

Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. (n.d.). Testbook. Retrieved January 18, 2026, from [Link]

-

Fischer Indole Synthesis: Definition, Examples and Mechanism. (n.d.). Chemistry Learner. Retrieved January 18, 2026, from [Link]

-

Fischer Indole Synthesis: Mechanism, Steps & Importance. (n.d.). Vedantu. Retrieved January 18, 2026, from [Link]

-

Fischer Indole Synthesis. (n.d.). J&K Scientific LLC. Retrieved January 18, 2026, from [Link]

-

This compound. (n.d.). ChemBK. Retrieved January 18, 2026, from [Link]

-

H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. (2025, February 22). YouTube. Retrieved January 18, 2026, from [Link]

-

Spectroscopic Characterization and Antimicrobial Studies of Synthesized N-Benzyl-1h-Indole-3-Carboxamide. (2024, January 5). RSIS International. Retrieved January 18, 2026, from [Link]

-

Bakkialakshmi, S., Shanthi, B., & Shanthi, M. (2010). Spectroscopic characterization studies of 1-methyl indole with benzene derivatives. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 77(1), 179–183. [Link]

- Unangst, P. C., Connor, D. T., & Stabler, S. R. (1987). Synthesis of novel 1‐phenyl‐1H‐indole‐2‐carboxylic acids. II. Preparation of 3‐dialkylamino, 3‐alkylthio, 3‐alkylsulfinyl, and 3‐alkylsulfonyl derivatives. Journal of Heterocyclic Chemistry, 24(3), 817–820.

- A Comparative Spectroscopic Analysis of Indoles from Diverse Synthetic Origins. (2025, December). Benchchem.

-

Al-Azawe, S., & Sarkis, G. Y. (n.d.). Synthesis and spectral characterization of 2-substituted indole derivatives. Journal of Chemical & Engineering Data. Retrieved January 18, 2026, from [Link]

-

This compound (C15H11NO2). (n.d.). PubChemLite. Retrieved January 18, 2026, from [Link]

-

Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists. (n.d.). ACS Medicinal Chemistry Letters. Retrieved January 18, 2026, from [Link]

-

Synthesis and Antimycobacterial Activity of 3-Phenyl-1H-indoles. (2021, August 25). Molecules. Retrieved January 18, 2026, from [Link]

-

Zhang, R.-H., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Medicinal Chemistry. [Link]

- Unangst, P. C., Connor, D. T., & Stabler, S. R. (1987). Synthesis of novel 1‐phenyl‐1H‐indole‐2‐carboxylic acids. II. Preparation of 3‐dialkylamino, 3‐alkylthio, 3‐alkylsulfinyl, and 3‐alkylsulfonyl derivatives. Journal of Heterocyclic Chemistry, 24(3), 817–820.

-

3-Phenylindole | C14H11N | CID 96502. (n.d.). PubChem. Retrieved January 18, 2026, from [Link]

- Singh, A., et al. (2017). Novel indole-2-carboxylic acid linked 3-phenyl-2-alkoxy propanoic acids: Synthesis, molecular docking and in vivo antidiabetic studies. Medicinal Chemistry Research, 26, 745–759.

- Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. (n.d.).

-

Structures and vibrational spectra of indole carboxylic acids. Part I. Indole-2-carboxylic acid. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

- Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. (n.d.). Molecules.

-

1H-Indole-2-carboxylic acid, 1-methyl-. (n.d.). NIST WebBook. Retrieved January 18, 2026, from [Link]

Sources

- 1. rsisinternational.org [rsisinternational.org]

- 2. echemi.com [echemi.com]

- 3. biosynth.com [biosynth.com]

- 4. chembk.com [chembk.com]

- 5. 6915-67-9|this compound|BLD Pharm [bldpharm.com]

- 6. PubChemLite - this compound (C15H11NO2) [pubchemlite.lcsb.uni.lu]

- 7. testbook.com [testbook.com]

- 8. Fischer Indole Synthesis: Definition, Examples and Mechanism [chemistrylearner.com]

- 9. Fischer Indole Synthesis: Steps, Mechanism & Key Applications [vedantu.com]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 12. jk-sci.com [jk-sci.com]

- 13. youtube.com [youtube.com]

- 14. Synthesis and Antimycobacterial Activity of 3-Phenyl-1H-indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08320A [pubs.rsc.org]

- 17. researchgate.net [researchgate.net]

A Senior Application Scientist's Guide to the Biological Screening of 3-Phenyl-1H-Indole-2-Carboxylic Acid Derivatives

Authored for Drug Development Professionals, Researchers, and Scientists

Introduction: The Indole Scaffold as a Privileged Structure in Medicinal Chemistry

The indole ring system, a bicyclic structure fusing a benzene ring to a pyrrole ring, is a cornerstone of medicinal chemistry.[1] Its unique electronic properties and ability to participate in various non-covalent interactions have made it a "privileged scaffold," frequently found in both natural products and synthetic drugs. The U.S. Food and Drug Administration (FDA) has approved numerous indole-based agents, such as sunitinib and panobinostat, for clinical use, particularly in oncology.[2]

This guide focuses on a specific, promising subclass: 3-phenyl-1H-indole-2-carboxylic acid derivatives. The presence of the carboxylic acid at the 2-position and a phenyl group at the 3-position creates a unique three-dimensional structure ripe for functionalization and optimization. High-throughput screening campaigns have identified this core structure as a promising starting point for developing novel antagonists for targets like the CysLT1 receptor, which is implicated in inflammatory conditions such as asthma.[3] Our objective here is not merely to present protocols, but to provide a strategic framework for the comprehensive biological evaluation of these derivatives, explaining the scientific rationale behind each methodological choice. We will explore screening methodologies across three critical therapeutic areas where indole derivatives have shown significant promise: oncology, inflammation, and infectious diseases.

Part 1: Anticancer Activity Screening

The uncontrolled proliferation of cells in cancer makes it a primary target for indole derivatives, which have been shown to induce apoptosis, inhibit tubulin polymerization, and modulate key signaling pathways.[1][2][4] The initial and most critical step in evaluating a novel compound library is to assess its general cytotoxicity against relevant cancer cell lines.

Primary Screen: Cell Viability via MTT Assay

The MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] assay is a robust, colorimetric method for assessing the metabolic activity of cells, which serves as a proxy for cell viability and proliferation.[5] The core principle lies in the ability of mitochondrial dehydrogenases in living cells to reduce the yellow MTT tetrazolium salt into insoluble purple formazan crystals.[5] The quantity of formazan produced, measured spectrophotometrically, is directly proportional to the number of viable cells.

Caption: COX pathway showing selective inhibition by a test compound.

-

Reagent Preparation (based on commercial kit components)[6]:

-

COX Assay Buffer: Provided in kits, typically a Tris-based buffer.

-

Human Recombinant COX-2 Enzyme: Reconstitute as per supplier instructions and store at -80°C in aliquots to avoid freeze-thaw cycles. [6] 3. Arachidonic Acid (Substrate): Prepare a working solution immediately before use. [7] 4. COX Probe: A reagent that fluoresces upon reacting with PGG2.

-

Inhibitors: Dissolve test indole derivatives and a positive control (e.g., Celecoxib) in DMSO to create concentrated stock solutions.

-

-

Procedure:

-

Plate Setup: In a 96-well white opaque plate, set up wells for:

-

Enzyme Control (EC): Contains all reagents except an inhibitor. Represents 100% enzyme activity.

-

Inhibitor Control (IC): Contains a known COX-2 inhibitor like Celecoxib.

-

Test Sample (S): Contains the indole derivatives at various concentrations.

-

-

Reagent Addition: To the appropriate wells, add 10 µL of the diluted test inhibitor, Celecoxib, or Assay Buffer (for EC). [6] 3. Reaction Mix Preparation: Prepare a master mix containing COX Assay Buffer, COX Probe, and COX Cofactor. Add 80 µL of this mix to each well.

-

Enzyme Addition & Pre-incubation: Add 10 µL of diluted human recombinant COX-2 enzyme to all wells. Incubate for 10 minutes at 25°C. This pre-incubation step is crucial as many inhibitors exhibit time-dependent inhibition. [7] 5. Reaction Initiation: Initiate the reaction by adding 10 µL of the arachidonic acid solution to all wells simultaneously using a multi-channel pipette.

-

Data Acquisition: Immediately begin measuring fluorescence kinetically for 5-10 minutes (Excitation/Emission = 535/587 nm) at 25°C. [6]

-

-

Self-Validation and Causality:

-

Why kinetic measurement? The reaction rate (slope of fluorescence over time) is the true measure of enzyme activity. A single endpoint reading can be misleading.

-

Why a selective inhibitor control? Using Celecoxib validates the assay's ability to detect selective COX-2 inhibition and provides a benchmark against which to compare the potency of the test compounds. [6] * Why pre-incubate? Allowing the inhibitor to interact with the enzyme before adding the substrate ensures that the measured inhibition is accurate, especially for inhibitors that bind slowly or irreversibly. [7]

-

Calculate the slope of the linear portion of the kinetic read. The percent inhibition is calculated as: [(Slope_EC - Slope_S) / Slope_EC] * 100. Plot percent inhibition versus compound concentration to determine the IC₅₀ value.

| Compound ID | Derivative Structure (R-group) | COX-2 IC₅₀ (µM) | COX-1 IC₅₀ (µM) | Selectivity Index (SI = IC₅₀ COX-1 / IC₅₀ COX-2) |

| IND-001 | 4-methoxy-phenyl | 0.45 | > 50 | > 111 |

| IND-002 | 4-chloro-phenyl | 1.2 | > 50 | > 41 |

| IND-003 | 3-nitrophenyl | 0.88 | 45.6 | 51.8 |

| Celecoxib | (Positive Control) | 0.45 | 48.2 | 107.1 |

Table of representative data showing COX-2 inhibition and selectivity. A higher SI value indicates better selectivity for COX-2. [6][8][9]

Part 3: Antibacterial Activity Screening

With the rise of antibiotic resistance, there is an urgent need for novel antibacterial agents. [10][11]Indole derivatives have demonstrated a broad range of antimicrobial activities. The foundational screen for any potential antibiotic is the determination of its Minimum Inhibitory Concentration (MIC).

Primary Screen: Minimum Inhibitory Concentration (MIC) via Broth Microdilution

The broth microdilution method is a standardized technique used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. [12][13]It is a quantitative, high-throughput method suitable for screening large compound libraries. [14]

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

-

Reagent and Culture Preparation:

-

Bacterial Culture: From a fresh plate, inoculate a single colony of the test organism (e.g., Staphylococcus aureus, Escherichia coli) into a suitable broth (e.g., Mueller-Hinton Broth, MHB). Incubate until it reaches the logarithmic phase of growth.

-

Inoculum Standardization: Adjust the turbidity of the bacterial suspension with sterile broth to match a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ Colony Forming Units (CFU)/mL. [15]Further dilute this suspension to achieve a final inoculum concentration of ~5 x 10⁵ CFU/mL in the assay wells. [15] 3. Compound Preparation: Dissolve the indole derivatives in a suitable solvent (e.g., DMSO) and then dilute in sterile MHB to twice the highest desired test concentration. [16]

-

-

Procedure:

-

Plate Preparation: Dispense 100 µL of sterile MHB into wells 2 through 12 of a 96-well microtiter plate. [16] 2. Serial Dilution: Add 200 µL of the 2x concentrated compound solution to well 1. Transfer 100 µL from well 1 to well 2, mixing thoroughly by pipetting up and down. [16]Continue this two-fold serial dilution across the plate to well 10. Discard the final 100 µL from well 10. [16]This creates a gradient of compound concentrations.

-

Control Wells: Well 11 will receive no compound and serves as the positive growth control. Well 12 receives no compound and no bacteria, serving as a sterility control. [16] 4. Inoculation: Within 15-30 minutes of standardization, add 100 µL of the final diluted bacterial inoculum to wells 1 through 11. [15]The final volume in each well is now 200 µL.

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours. [15] 6. Data Acquisition: After incubation, examine the plate for visible turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. [15]The growth control (well 11) should be turbid, and the sterility control (well 12) should be clear.

-

-

Self-Validation and Causality:

-

Why standardize the inoculum? The density of the starting bacterial population significantly affects the MIC value. Standardization to a 0.5 McFarland standard is a critical step for reproducibility and for comparing results across different experiments and labs. [15] * Why use growth and sterility controls? The growth control confirms that the bacteria are viable and that the medium can support growth. The sterility control confirms that the medium and plate were not contaminated. Without these, the results are uninterpretable. [15]

-

The MIC value is reported in µg/mL or µM. A lower MIC value indicates higher potency.

| Compound ID | Derivative Structure (R-group) | S. aureus (Gram +) MIC (µg/mL) | E. coli (Gram -) MIC (µg/mL) |

| IND-001 | 4-methoxy-phenyl | 16 | 64 |

| IND-002 | 4-chloro-phenyl | 8 | 32 |

| IND-003 | 2,4,5-trimethoxy-phenyl | 32 | >128 |

| Ampicillin | (Positive Control) | 0.25 | 8 |

Table of representative MIC data for indole derivatives against Gram-positive and Gram-negative bacteria.

Conclusion and Future Directions

This guide outlines a foundational, multi-tiered strategy for the initial biological screening of this compound derivatives. By employing robust, validated assays for anticancer, anti-inflammatory, and antibacterial activity, researchers can efficiently identify promising lead compounds. Positive hits from these primary screens warrant progression to more complex secondary assays, such as mechanism-of-action studies (e.g., kinase profiling, apoptosis assays), in vivo efficacy models (e.g., tumor xenografts, carrageenan-induced paw edema), and ADME/Tox profiling. The logical, stepwise evaluation detailed herein provides a scientifically rigorous path from a novel chemical entity to a potential therapeutic candidate.

References

- Recent Developments in the Synthesis and Anticancer Activity of Indole and its Derivatives. (n.d.). Google Books.

- MTT assay protocol. (n.d.). Abcam.

- Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018-2021). (2022). PubMed.

- MTT Proliferation Assay Protocol. (n.d.). ResearchGate.

- COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). (n.d.). Assay Genie.

- Chemical structures of some indole derivatives showing anticancer activity. (n.d.). ResearchGate.

- Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). (2022). PMC - PubMed Central.

- Development of mixed microbial screening and cultivation methods for novel antibiotic discovery. (n.d.). American Chemical Society.

- Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. (2022). PMC - NIH.

- MTT Cell Proliferation Assay. (n.d.). ATCC.

- MIC Determination By Microtitre Broth Dilution Method. (n.d.). Hancock Lab.

- Synthesis and Anticancer Activity of Indole-Functionalized Derivatives of Betulin. (2022). MDPI.

- Unconventional screening approaches for antibiotic discovery. (2015). ResearchGate.

- Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. (2023). Institute for Collaborative Biotechnology (ICB) | UCSB, MIT and Caltech.

- Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments.

- Evaluation of novel compounds as anti-bacterial or anti-virulence agents. (2023). PMC - NIH.

- Application Note and Protocol: Determination of Minimum Inhibitory Concentration (MIC) for Antibacterial Agent 125. (n.d.). Benchchem.

- LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). WOAH.

- Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. (n.d.). Aging-US.

- Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). Protocols.io.

- MTT Cell Assay Protocol. (n.d.).

- Synthesis and biological evaluation of novel indole-2-one and 7-aza-2-oxindole derivatives as anti-inflammatory agents. (2015). PMC - NIH.

- COX-2 (human) Inhibitor Screening Assay Kit. (n.d.). Cayman Chemical.

- Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies. (2018). MDPI.

- Design, Synthesis, and In Vivo Evaluation of a New Series of Indole-Chalcone Hybrids as Analgesic and Anti-Inflammatory Agents. (2023). ACS Omega.

- Application Notes and Protocols: Lucenin-2 for COX-2 Inhibition Assay. (n.d.). Benchchem.

- Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists. (2015). PMC - PubMed Central.

- The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. (2023). MDPI.

- Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives. (2024). RSC Publishing.

- Evaluation of Selective COX-2 Inhibition and In Silico Study of Kuwanon Derivatives Isolated from Morus alba. (2022). MDPI.

- An ELISA method to measure inhibition of the COX enzymes. (2006). PubMed - NIH.

- Synthesis and antiinflammatory activity of heterocyclic indole derivatives. (2004). PubMed.

- Synthesis of novel 1‐phenyl‐1H‐indole‐2‐carboxylic acids. II. Preparation of 3‐dialkylamino, 3‐alkylthio, 3‐alkylsulfinyl, and 3‐alkylsulfonyl derivatives. (1987). ResearchGate.

- Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. (2022). PMC - NIH.

- Synthesis, characterization and biological activity of indole-2-carboxylic acid derivatives. (2015). Semantic Scholar.

- Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. (2024). RSC Publishing.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018-2021) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 6. assaygenie.com [assaygenie.com]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. Development of mixed microbial screening and cultivation methods for novel antibiotic discovery - American Chemical Society [acs.digitellinc.com]

- 11. researchgate.net [researchgate.net]

- 12. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics | Institute for Collaborative Biotechnology (ICB) | UCSB, MIT and Caltech. [icb.ucsb.edu]

- 13. woah.org [woah.org]

- 14. Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

discovery and synthetic history of 3-phenyl-1H-indole-2-carboxylic acid

An In-Depth Technical Guide to the Discovery and Synthetic History of 3-Phenyl-1H-indole-2-carboxylic Acid

Introduction: The Significance of the Indole Scaffold

The indole ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its ability to bind to a wide range of biological targets with high affinity. Its unique electronic properties and rigid, planar structure make it a versatile template for drug design. Within this class, the this compound core represents a particularly valuable motif. Its derivatives have been identified as potent antagonists of cysteinyl leukotriene receptors (CysLT1), relevant for treating asthma, and as novel inhibitors of HIV-1 integrase, a critical enzyme for viral replication.[1][2][3] This guide provides a comprehensive exploration of the discovery and the chronological evolution of synthetic strategies for this important molecule, aimed at researchers and professionals in drug development.

Pioneering Syntheses: The Classical Era

The initial approaches to constructing the indole nucleus, while not specifically targeting the 3-phenyl derivative at their inception, laid the foundational chemical logic for all subsequent syntheses. These classical methods are characterized by their use of strong acids and high temperatures.

The Fischer Indole Synthesis (1883)

The first and most famous method for indole synthesis was discovered by Emil Fischer in 1883.[4][5] This reaction involves the acid-catalyzed cyclization of an arylhydrazone, formed from the condensation of an arylhydrazine with an aldehyde or ketone.[5][6]

Causality and Mechanism: The driving force of the Fischer synthesis is the formation of a stable aromatic indole ring. The mechanism, proposed by Robinson, proceeds through a critical[1][1]-sigmatropic rearrangement of the enamine tautomer of the hydrazone.[6][7] This step forms a new C-C bond and sets the stage for intramolecular cyclization and subsequent elimination of ammonia to yield the final indole product.[4][5] The choice of a strong Brønsted or Lewis acid catalyst (e.g., ZnCl₂, PPA, H₂SO₄) is crucial for protonating the intermediates and facilitating the key rearrangement and cyclization steps.[5][8]

To synthesize this compound via this route, one would conceptually start with phenylhydrazine and 2-oxo-3-phenylpropanoic acid (phenylpyruvic acid) or its ester.

Diagram: Mechanism of the Fischer Indole Synthesis

Caption: Key stages of the Fischer Indole Synthesis mechanism.

The Reissert Indole Synthesis (1897)

Shortly after Fischer's discovery, Arnold Reissert developed an alternative route starting from o-nitrotoluenes.[9] This method is particularly well-suited for producing indole-2-carboxylic acids.[10] The synthesis is a two-stage process: first, a base-catalyzed condensation of an o-nitrotoluene with diethyl oxalate, followed by a reductive cyclization of the resulting o-nitrophenylpyruvate intermediate.[9][11]

Causality and Mechanism: The initial step relies on the acidity of the methyl protons of o-nitrotoluene, which are activated by the electron-withdrawing nitro group. A strong base, such as potassium ethoxide, deprotonates the methyl group to form a carbanion that attacks diethyl oxalate.[12] The second stage involves the reduction of the nitro group to an amine (e.g., using zinc in acetic acid or catalytic hydrogenation), which then spontaneously undergoes intramolecular cyclization onto the adjacent ketone, followed by dehydration to form the aromatic indole ring.[9][13]

Diagram: Workflow of the Reissert Indole Synthesis

Caption: The two-stage process of the Reissert Indole Synthesis.

The Modern Era: Palladium-Catalyzed Methodologies

The advent of transition-metal catalysis revolutionized organic synthesis, offering milder conditions, higher efficiency, and broader functional group tolerance compared to classical methods.

The Larock Indole Synthesis (1991)

Developed by Richard C. Larock, this powerful reaction builds the indole core via a palladium-catalyzed heteroannulation of an o-haloaniline (typically iodo- or bromo-) with a disubstituted alkyne.[14][15] This method is exceptionally versatile for creating 2,3-disubstituted indoles.[16]

Causality and Mechanism: The reaction proceeds through a Pd(0)/Pd(II) catalytic cycle.[17] The key steps are:

-

Oxidative Addition: The Pd(0) catalyst inserts into the carbon-halogen bond of the o-haloaniline.

-

Alkyne Insertion: The alkyne coordinates to the resulting arylpalladium(II) complex and undergoes migratory insertion. This step is often highly regioselective, with the bulkier alkyne substituent typically directing itself to what will become the 2-position of the indole to minimize steric hindrance.[17]

-

Intramolecular Cyclization: The nitrogen atom of the aniline attacks the newly formed vinylpalladium intermediate.

-

Reductive Elimination: This final step regenerates the Pd(0) catalyst and forms the aromatic indole ring.[17]

To synthesize the ester precursor of this compound, one would react an o-haloaniline with an alkyne such as ethyl 3-phenylpropiolate.

Diagram: Catalytic Cycle of the Larock Indole Synthesis

Caption: The Pd(0)/Pd(II) catalytic cycle of the Larock reaction.

Comparative Analysis of Synthetic Routes

The choice of synthetic strategy depends on factors like starting material availability, desired substitution patterns, and scalability.

| Method | Starting Materials | Key Reagents/Catalyst | Typical Yields | Advantages | Disadvantages |

| Fischer Synthesis | Arylhydrazine, Phenylpyruvic acid ester | Strong Acid (H₂SO₄, PPA, ZnCl₂) | Variable (can be low)[4] | Inexpensive starting materials, well-established. | Harsh conditions, limited functional group tolerance, potential for side reactions.[4] |

| Reissert Synthesis | Substituted o-Nitrotoluene, Diethyl oxalate | Strong Base (KOEt), Reducing Agent (Zn/HOAc) | Good | Direct route to 2-carboxylic acids, good for specific substitution patterns. | Requires nitro-substituted precursors, multi-step process.[9] |

| Larock Synthesis | o-Haloaniline, Phenylpropiolate ester | Pd(0) Catalyst (e.g., Pd(OAc)₂), Base (e.g., Na₂CO₃) | Good to Excellent[14] | Mild conditions, high regioselectivity, broad substrate scope, excellent functional group tolerance.[14][15] | Cost of palladium catalyst and specialized alkyne starting materials. |

Exemplary Experimental Protocols

The following protocols are illustrative and should be adapted and optimized based on specific laboratory conditions and substrates.

Protocol 1: Reissert Synthesis of Ethyl Indole-2-carboxylate (General Procedure)

-

Step A: Condensation. To a solution of potassium ethoxide (1.1 eq) in anhydrous ethanol, add the desired o-nitrotoluene (1.0 eq) at 0 °C. Stir for 15 minutes, then add diethyl oxalate (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 12 hours. Quench the reaction with dilute HCl and extract the product, ethyl o-nitrophenylpyruvate, with ethyl acetate.[9]

-

Step B: Reductive Cyclization. Dissolve the crude pyruvate from Step A in glacial acetic acid. Add zinc dust (4-5 eq) portion-wise, maintaining the temperature below 40 °C. After the addition is complete, heat the mixture to 80-90 °C for 1 hour. Cool the reaction, filter off the excess zinc, and neutralize the filtrate. Extract the ethyl indole-2-carboxylate product with ethyl acetate, wash, dry, and purify by column chromatography.[9]

-

Step C: Hydrolysis. To obtain the final carboxylic acid, the resulting ester can be hydrolyzed using a standard procedure, such as heating with aqueous NaOH or LiOH, followed by acidic workup.

Protocol 2: Larock Synthesis of an Ethyl 3-Phenyl-1H-indole-2-carboxylate

-

Reaction Setup. To an oven-dried flask, add Pd(OAc)₂ (3-5 mol%), Na₂CO₃ (2.5 eq), and LiCl (1.0 eq).[15] Purge the flask with an inert gas (e.g., Argon or Nitrogen).

-

Reagent Addition. Add a solution of the o-iodoaniline (1.0 eq) and the ethyl 3-phenylpropiolate (1.2 eq) in a suitable solvent such as NMP or DMF.[15]

-

Reaction. Heat the mixture to 100-120 °C and monitor by TLC or LC-MS until the starting material is consumed.

-

Work-up and Purification. Cool the reaction mixture, dilute with ethyl acetate, and filter through celite to remove inorganic salts and the palladium catalyst. Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the crude product by silica gel column chromatography to yield the desired ethyl 3-phenyl-1H-indole-2-carboxylate.

-

Hydrolysis. Saponify the ester as described in the Reissert protocol to yield this compound.

Conclusion

The synthetic journey towards this compound mirrors the broader evolution of organic chemistry. From the harsh, forcing conditions of classical named reactions like the Fischer and Reissert syntheses, the field has progressed to the elegant and highly efficient transition-metal catalyzed methods pioneered by Larock. These modern strategies provide chemists with milder, more versatile, and often higher-yielding pathways to this medicinally vital scaffold. The continued development of novel synthetic routes is crucial for enabling the discovery of new therapeutics and advancing the field of drug development.

References

-

Reissert, A. (1897). Einwirkung von Oxalester und Natriumäthylat auf Nitrotoluole. Synthese nitrirter Phenylbrenztraubensäuren. Berichte der deutschen chemischen Gesellschaft, 30, 1030–1053. Available at: [Link]

-

Unangst, P. C., Connor, D. T., & Stabler, S. R. (1987). Synthesis of novel 1‐phenyl‐1H‐indole‐2‐carboxylic acids. II. Preparation of 3‐dialkylamino, 3‐alkylthio, 3‐alkylsulfinyl, and 3‐alkylsulfonyl derivatives. Journal of Heterocyclic Chemistry, 24(3), 817–820. Available at: [Link]

-

Jiang, X., et al. (2015). Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists. ACS Medicinal Chemistry Letters, 6(10), 1085-1089. Available at: [Link]

-

Larock, R. C., & Yum, E. K. (1991). Synthesis of indoles via palladium-catalyzed heteroannulation of internal alkynes. Journal of the American Chemical Society, 113(17), 6689-6690. Available at: [Link]

-

Fischer, E., & Jourdan, F. (1883). Ueber die Hydrazine der Brenztraubensäure. Berichte der deutschen chemischen Gesellschaft, 16(2), 2241-2245. Available at: [Link]

-

Larock, R. C. (1991). Larock Indole Synthesis. Wikipedia. Available at: [Link]

-

Various Authors. (n.d.). Fischer Indole Synthesis. Cambridge University Press. Available at: [Link]

-

Various Authors. (n.d.). Larock Indole Synthesis. SynArchive. Available at: [Link]

-

Various Authors. (n.d.). Reissert Indole Synthesis. Cambridge University Press. Available at: [Link]

-

Gribble, G. (2010). Reissert Indole Synthesis. Comprehensive Organic Name Reactions and Reagents. Available at: [Link]

-

Reddy, T. J., et al. (2011). The regioselective Larock indole synthesis catalyzed by NHC–palladium complexes. RSC Advances, 1(8), 1521-1533. Available at: [Link]

-

Cami-Kobeci, G., & Hu, Y. (2010). Larock Reaction in the Synthesis of Heterocyclic Compounds. Molecules, 15(5), 3256-3287. Available at: [Link]

-

Wikipedia contributors. (2023, December 28). Fischer indole synthesis. Wikipedia. Available at: [Link]

-

Al-awar, R. S., et al. (2006). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 11(4), 231-239. Available at: [Link]

-

ChemWis. (2023). Reissert Indole Synthesis. YouTube. Available at: [Link]

-

Zhang, R. H., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Medicinal Chemistry. Available at: [Link]

-

Unangst, P. C., et al. (1987). Synthesis of novel 1-phenyl-1H-indole-2-carboxylic acids. II. Preparation of 3-dialkylamino, 3-alkylthio, 3-alkylsulfinyl, and 3-alkylsulfonyl derivatives. ResearchGate. Available at: [Link]

-

de Oliveira, R. G., et al. (2021). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry, 64(8), 4647-4663. Available at: [Link]

-

Zhang, R. H., et al. (2023). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. Molecules, 28(24), 8020. Available at: [Link]

-

Unlock Chemystery. (2020). Reissert Indole Synthesis: The Path to Perfect Indoles. YouTube. Available at: [Link]

-

MDPI. (n.d.). Synthesis and Antimycobacterial Activity of 3-Phenyl-1H-indoles. Available at: [Link]

-

Al-Wahaibi, L. H., et al. (2022). Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. Molecules, 27(16), 5258. Available at: [Link]

-

Youssif, B. G. M., et al. (2019). Synthesis and Biological Evaluation of Indole-2-carboxamides Bearing Photoactivatable Functionalities as Novel Allosteric Modulators for the Cannabinoid CB1 Receptor. Molecules, 24(21), 3939. Available at: [Link]

-

Zhang, R. H., et al. (2023). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. PubMed. Available at: [Link]

-

de Oliveira, R. G., et al. (2021). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. ACS Publications. Available at: [Link]

Sources

- 1. Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08320A [pubs.rsc.org]

- 3. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 6. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Fischer-Indole Synthesis (Chapter 22) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 8. jk-sci.com [jk-sci.com]

- 9. Reissert indole synthesis - Wikipedia [en.wikipedia.org]

- 10. Reissert Indole Synthesis (Chapter 49) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 11. researchgate.net [researchgate.net]

- 12. m.youtube.com [m.youtube.com]

- 13. youtube.com [youtube.com]

- 14. grokipedia.com [grokipedia.com]

- 15. Larock indole synthesis - Wikipedia [en.wikipedia.org]

- 16. The regioselective Larock indole synthesis catalyzed by NHC–palladium complexes - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 17. DSpace [diposit.ub.edu]

A Comprehensive Spectroscopic Guide to 3-Phenyl-1H-indole-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectral data for 3-phenyl-1H-indole-2-carboxylic acid, a molecule of significant interest in medicinal chemistry and materials science. Due to the limited availability of complete, published experimental spectra for this specific compound, this guide presents a combination of high-quality predicted data, rigorously interpreted and validated against the experimental spectra of closely related structural analogs. This approach ensures a scientifically robust and practical resource for researchers.

Molecular Structure and Physicochemical Properties

-

IUPAC Name: this compound

-

Appearance: White to cream solid[1]

Spectroscopic Data & Interpretation

This section details the predicted ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry data for this compound. The interpretations are grounded in fundamental spectroscopic principles and comparative analysis with experimentally obtained data for analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The predicted chemical shifts for this compound are presented below, with detailed assignments and rationale.

The predicted ¹H NMR spectrum of this compound in DMSO-d₆ is expected to show signals corresponding to the eleven protons in the molecule. The acidic protons of the carboxylic acid and the indole N-H will likely appear as broad singlets, while the aromatic protons will exhibit complex splitting patterns.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~13.0 | br s | 1H | COOH | The carboxylic acid proton is highly deshielded and often appears as a broad singlet due to hydrogen bonding and exchange. This is consistent with the observed chemical shift for the carboxylic acid proton in indole-2-carboxylic acid.[3] |

| ~11.8 | br s | 1H | N-H | The indole N-H proton is also acidic and subject to hydrogen bonding, resulting in a broad, downfield signal. This is in agreement with the N-H signal observed for indole-2-carboxylic acid.[3] |

| ~7.7 - 7.2 | m | 9H | Ar-H | The nine aromatic protons on the phenyl and indole rings will resonate in this region. The specific chemical shifts and coupling patterns will depend on their electronic environment and proximity to other protons. The protons on the phenyl group are expected to show a complex multiplet, while the protons on the indole ring will exhibit characteristic splitting patterns. |

The predicted ¹³C NMR spectrum will display fifteen distinct signals, corresponding to each carbon atom in this compound.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~165 | C=O | The carbonyl carbon of the carboxylic acid is highly deshielded and typically appears in this downfield region.[1] |

| ~138 - 110 | Ar-C | The twelve aromatic carbons of the indole and phenyl rings will resonate in this range. The specific shifts are influenced by the substitution pattern and the electronic effects of the nitrogen atom and the carboxylic acid group. |

| ~105 | C3 | The C3 carbon of the indole ring, bearing the phenyl group, is expected to be in this region. |

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of solid this compound is predicted to show characteristic absorption bands for the carboxylic acid and indole functional groups.

| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| 3300-2500 | Broad, Strong | O-H stretch | The broadness is due to strong intermolecular hydrogen bonding between the carboxylic acid groups. |

| ~3400 | Medium | N-H stretch | Characteristic stretching vibration of the indole N-H group. |

| ~1700 | Strong | C=O stretch | The carbonyl stretch of the carboxylic acid is a prominent feature in this region. |

| ~1600-1450 | Medium-Strong | C=C stretch | Aromatic C=C stretching vibrations from both the indole and phenyl rings. |

| ~1300 | Medium | C-O stretch | Stretching vibration of the C-O bond in the carboxylic acid. |

| ~750 | Strong | C-H bend | Out-of-plane C-H bending vibrations of the aromatic protons. |

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak and characteristic fragment ions.

| m/z | Relative Intensity | Assignment | Rationale |

| 237 | Moderate | [M]⁺ | The molecular ion peak, corresponding to the molecular weight of the compound.[1][2] |

| 192 | High | [M - COOH]⁺ | Loss of the carboxylic acid group is a common fragmentation pathway for aromatic carboxylic acids. |

| 164 | Moderate | [M - COOH - HCN]⁺ | Subsequent loss of hydrogen cyanide from the indole ring is a characteristic fragmentation. |

| 77 | Moderate | [C₆H₅]⁺ | The phenyl cation is a stable fragment. |

Experimental Protocols

The following protocols are provided as a guide for obtaining high-quality spectral data for this compound and similar compounds.

NMR Spectroscopy

Caption: Workflow for NMR spectroscopic analysis.

FT-IR Spectroscopy

Caption: Workflow for FT-IR spectroscopic analysis.

Mass Spectrometry

Caption: Workflow for Mass Spectrometric analysis.

Conclusion

This technical guide provides a comprehensive overview of the key spectroscopic features of this compound. By integrating predicted data with experimental observations from analogous structures and established spectroscopic principles, this document serves as a valuable resource for the identification, characterization, and quality control of this important molecule in research and development settings. The detailed protocols offer practical guidance for obtaining reliable and reproducible spectral data.

References

-

MDPI. (2021). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 26(15), 4483. Retrieved from [Link]

-

ChemBK. (n.d.). This compound. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C15H11NO2). Retrieved from [Link]

Sources

Whitepaper: The Indole-2-Carboxylic Acid Scaffold: A Privileged Motif Driving a New Generation of Therapeutics

Abstract

The indole-2-carboxylic acid core represents a quintessential "privileged scaffold" in medicinal chemistry, a structural framework that demonstrates the ability to bind to a multitude of diverse biological targets with high affinity. This versatility has positioned its derivatives at the forefront of drug discovery efforts across a wide spectrum of diseases, including viral infections, cancer, and neurological disorders. This technical guide provides an in-depth analysis of the therapeutic potential of indole-2-carboxylic acid derivatives for researchers, scientists, and drug development professionals. We will dissect the core mechanisms of action, explore key therapeutic applications with structure-activity relationship (SAR) insights, and present detailed experimental workflows for their synthesis and pharmacological evaluation. The narrative is grounded in the principles of causality, explaining not just the protocols but the scientific rationale that underpins them, thereby offering a self-validating system for investigation and development.

The Indole-2-Carboxylic Acid Core: A Structural and Functional Analysis

The power of the indole-2-carboxylic acid scaffold lies in its unique combination of structural features. The bicyclic indole system provides a rigid, aromatic, and lipophilic core that can engage in crucial π–π stacking and hydrophobic interactions within protein binding pockets. The carboxylic acid moiety at the 2-position is the critical functional anchor. Its ability to act as a hydrogen bond donor and acceptor, and more importantly, as a metal-chelating group, is fundamental to the mechanism of action for several classes of these derivatives.

Strategic modification at various positions on the indole ring (the N1, C3, C5, and C6 positions being the most common) allows for the fine-tuning of a compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties.

Caption: Core structure and key points for chemical modification.

Therapeutic Applications & Mechanisms of Action

The functional duality of the indole-2-carboxylic acid scaffold has been exploited to develop potent inhibitors and modulators for a range of validated therapeutic targets.

Antiviral Therapy: HIV-1 Integrase Inhibition

One of the most successful applications of this scaffold is in the development of HIV-1 integrase strand transfer inhibitors (INSTIs).[1] Integrase is a critical viral enzyme that catalyzes the insertion of the viral DNA into the host genome, an essential step in the HIV-1 life cycle.[2]

Mechanism of Action: The catalytic core of HIV-1 integrase features a DDE motif (Asp64, Asp116, and Glu152) that coordinates two divalent magnesium ions (Mg²⁺).[3] The indole-2-carboxylic acid scaffold acts as a pharmacophore that perfectly positions the carboxylate and the indole nitrogen to chelate these two Mg²⁺ ions.[4][5] This coordination displaces the reactive 3'-hydroxyl groups of the viral DNA, effectively halting the strand transfer reaction.[1][3] Structural optimization, such as adding a halogenated benzene ring at the C6 position, can further enhance potency by introducing π–π stacking interactions with the viral DNA.[1][4]

Caption: Mechanism of HIV-1 integrase inhibition by chelation.

Table 1: Selected Indole-2-Carboxylic Acid Derivatives as HIV-1 Integrase Inhibitors

| Compound ID | Key Structural Features | IC₅₀ (µM) | Reference |

| Compound 1 | Parent Indole-2-Carboxylic Acid | 32.37 | [3] |

| Compound 17a | C6 halogenated benzene ring | 3.11 | [1][4] |

| Compound 20a | Optimized C3 long branch | 0.13 | [2][5] |

Immuno-Oncology: IDO1/TDO Dual Inhibition

Indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO) are key enzymes in the kynurenine pathway of tryptophan metabolism.[6] Their overexpression in the tumor microenvironment leads to tryptophan depletion and the accumulation of immunosuppressive kynurenine metabolites, allowing cancer cells to evade the immune system. Dual inhibition of IDO1 and TDO is a promising strategy for cancer immunotherapy.[6]

Mechanism of Action: Derivatives of indole-2-carboxylic acid have been developed as potent dual inhibitors. Molecular docking studies suggest these compounds occupy the active sites of both IDO1 and TDO, preventing the binding of the natural substrate, L-tryptophan.[6] This restores local tryptophan levels and reduces immunosuppressive metabolites, thereby promoting an anti-tumor immune response.

| Compound ID | Target(s) | IC₅₀ (IDO1, µM) | IC₅₀ (TDO, µM) | Reference |

| Compound 9o-1 | IDO1/TDO | 1.17 | 1.55 | [6] |

| Compound 9p-O | IDO1/TDO | Double-digit nM | Double-digit nM | [6] |

Targeted Cancer Therapy: EGFR/CDK2 Dual Inhibition

The epidermal growth factor receptor (EGFR) and cyclin-dependent kinase 2 (CDK2) are crucial regulators of cell proliferation and survival, and their dysregulation is common in many cancers. Developing dual inhibitors can offer a more potent therapeutic effect and potentially overcome resistance mechanisms.

Mechanism of Action: Indole-2-carboxamide derivatives have been synthesized that exhibit potent dual inhibitory activity.[7] These compounds are designed to fit into the ATP-binding pockets of both kinases. For instance, derivatives like 5d and 5e have shown inhibitory effects comparable to the established EGFR inhibitor erlotinib and superior to the CDK2 inhibitor dinaciclib.[7]

| Compound ID | Target(s) | IC₅₀ (EGFR, nM) | IC₅₀ (CDK2, nM) | Reference |

| Erlotinib | EGFR | 80 ± 5 | - | [7] |

| Dinaciclib | CDK2 | - | 20 | [7] |

| Compound 5d | EGFR/CDK2 | 89 ± 6 | - | [7] |

| Compound 5e | EGFR/CDK2 | 93 ± 8 | 13 | [7] |

Neuroprotection: NMDA Receptor Antagonism

The N-methyl-D-aspartate (NMDA) receptor is a key player in synaptic plasticity but also in excitotoxic neuronal death associated with stroke and epilepsy.[8] The receptor requires both glutamate and a co-agonist, typically glycine, to become fully active.

Mechanism of Action: Indole-2-carboxylic acid (I2CA) itself acts as a specific and competitive antagonist at the glycine binding site of the NMDA receptor.[8] By blocking the action of glycine, I2CA prevents the channel from opening even in the presence of glutamate. This suggests that glutamate alone is insufficient for channel activation and highlights a therapeutic avenue for mitigating excitotoxicity.[8]

Drug Discovery Workflow: From Synthesis to Evaluation

A robust and logical workflow is critical for identifying and optimizing lead compounds based on the indole-2-carboxylic acid scaffold.

Caption: Iterative workflow for drug discovery and lead optimization.

Synthesis Protocol: Representative Synthesis of Indole-2-Carboxamides

This protocol is a representative example based on methodologies for creating EGFR/CDK2 inhibitors.[7] The causality is clear: a multi-step synthesis is required to build complexity, starting from a commercially available precursor and using well-established coupling chemistry to form the final amide bond.

Objective: To synthesize a target indole-2-carboxamide derivative.

Step 1: Fischer Indole Cyclization

-

Rationale: This classic reaction forms the core indole ring system.

-

Procedure:

-

Dissolve the desired phenylhydrazine hydrochloride (1a-d, 1.0 eq) and 2-oxopropanoic acid (2, 1.1 eq) in a suitable solvent (e.g., ethanol).

-

Add a catalytic amount of p-toluenesulfonic acid (PTSA).

-

Reflux the mixture for 4-6 hours, monitoring by TLC.

-

Cool the reaction, remove the solvent under reduced pressure, and purify the resulting 3-methylindole-2-carboxylate ester (3a-d) by column chromatography.

-

Step 2: Alkaline Hydrolysis

-

Rationale: The ester must be hydrolyzed to the carboxylic acid to prepare it for amide coupling.

-

Procedure:

-

Dissolve the ester (3a-d, 1.0 eq) in a mixture of methanol and water.

-

Add an excess of sodium hydroxide (NaOH, 3.0 eq).

-

Stir at 60°C for 2-3 hours until saponification is complete (monitored by TLC).

-

Cool the mixture, acidify with 1N HCl to pH ~2-3 to precipitate the carboxylic acid (4a-d).

-

Filter, wash with cold water, and dry the product.

-

Step 3: Amide Coupling

-

Rationale: A robust coupling reagent is needed to efficiently form the amide bond between the carboxylic acid and the desired amine without significant side reactions. BOP is an effective choice.

-

Procedure:

-

Suspend the carboxylic acid (4a-d, 1.0 eq) in dichloromethane (DCM).

-

Add the desired amine (1.1 eq), N,N-Diisopropylethylamine (DIPEA, 2.5 eq), and (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP, 1.2 eq).

-

Stir the reaction at room temperature for 12-18 hours.

-

Wash the reaction mixture sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the final target carboxamide by column chromatography or recrystallization.

-

Pharmacological Evaluation: HIV-1 Integrase Strand Transfer Assay

Objective: To determine the 50% inhibitory concentration (IC₅₀) of a test compound against the strand transfer activity of HIV-1 integrase.